molecular formula C7H4BrClF3NO B2496310 2-Bromo-5-chloro-4-(trifluoromethoxy)aniline CAS No. 868406-81-9

2-Bromo-5-chloro-4-(trifluoromethoxy)aniline

Cat. No.: B2496310
CAS No.: 868406-81-9
M. Wt: 290.46
InChI Key: YSLWHPYYFWSEQP-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-(trifluoromethoxy)aniline (BCTA) is a chemical compound that is used in a variety of scientific research applications. BCTA is a versatile compound that can be used as a starting material for a variety of synthetic reactions and as a reagent for various biochemical and physiological processes.

Scientific Research Applications

Potential in NLO Materials

  • Vibrational Analysis and Theoretical Insights : A study by Revathi et al. (2017) on similar compounds highlights their potential in nonlinear optical (NLO) materials. This work emphasizes the vibrational analysis and theoretical insights, including hyperconjugation interactions and molecular electrostatic potential, which are relevant for understanding the properties of 2-Bromo-5-chloro-4-(trifluoromethoxy)aniline in NLO applications (Revathi et al., 2017).

Agrochemical Intermediate Synthesis

  • Improved Synthesis Process : Ding Zhi-yuan (2011) described an improved synthesis process for an important agrochemical intermediate prepared from 4-trifluoromethoxy aniline, demonstrating optimal conditions for high yield and purity. This underscores the utility of related compounds in synthesizing agrochemical intermediates, suggesting a potential application for this compound in this field (Ding Zhi-yuan, 2011).

Crystal Structure Analysis

  • Crystal Structures and Molecular Interactions : Studies on crystal structures and molecular interactions of halogen-substituted anilines provide insights into the supramolecular assemblies these compounds can form. This research, focusing on halo = bromo and chloro derivatives, can be extrapolated to understand the structural characteristics of this compound, potentially impacting its applications in material science and molecular engineering (Ojala et al., 2001).

Epoxy Systems and Water Resistance

  • Water Resistance in Epoxy Systems : Research by Johncock and Tudgey (1983) on the synthesis of epoxy systems containing halogen substituents, including bromo and chloro, indicates significant improvements in water resistance. This suggests that this compound could contribute to the development of advanced materials with enhanced water resistance properties (Johncock & Tudgey, 1983).

Synthesis of Isatin Derivatives

  • Role in Synthesizing Isatin Derivatives : The preparation of isatin derivatives, as described by Mao Zhenmin (2008), including various substituents like fluoro-, chloro-, bromo-, and trifluoromethyl-groups, from substituted anilines. This research indicates the potential utility of this compound in the synthesis of novel compounds with potential pharmaceutical applications (Mao Zhenmin, 2008).

Transition Metal-Free Synthesis

  • Metal-Free Aniline Synthesis : Staudt, Cetin, and Bunch (2022) report a transition metal-free synthesis method for meta-bromo- and meta-trifluoromethylanilines, showcasing the synthesis of anilines with challenging substitution patterns. This underscores the potential for developing novel synthesis pathways for compounds like this compound, which could be relevant for the pharmaceutical industry (Staudt et al., 2022).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the cellular level to produce its effects. Unfortunately, the mechanism of action for “2-Bromo-5-chloro-4-(trifluoromethoxy)aniline” is not available in the sources I found .

Safety and Hazards

Safety and hazard information for a compound includes details about its potential health effects and precautions for handling and storage. Unfortunately, the specific safety and hazard information for “2-Bromo-5-chloro-4-(trifluoromethoxy)aniline” is not available in the sources I found .

Properties

IUPAC Name

2-bromo-5-chloro-4-(trifluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3NO/c8-3-1-6(14-7(10,11)12)4(9)2-5(3)13/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLWHPYYFWSEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)OC(F)(F)F)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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